5-(3-Phenoxyphenyl)-1H-tetrazole

説明

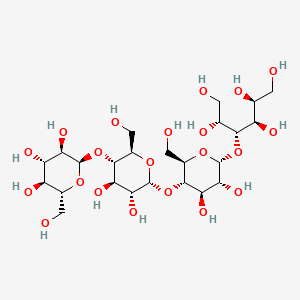

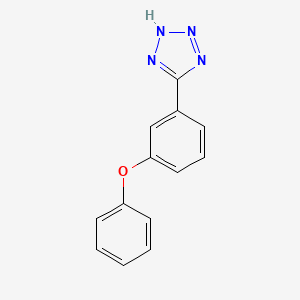

5-(3-Phenoxyphenyl)-1H-tetrazole (PPT) is a tetrazole derivative that has gained significant attention in scientific research due to its potential therapeutic applications. PPT is a chemical compound that has been synthesized using various methods, and its mechanism of action has been studied extensively.

科学的研究の応用

Synthesis and Functionalization

5-Substituted tetrazoles, including 5-(3-phenoxyphenyl)-1H-tetrazole, have widespread applications in various fields such as organic chemistry, medicinal chemistry, and material science. They are valuable intermediates in synthesizing other heterocycles and act as activators in oligonucleotide synthesis. Their role in medicinal chemistry is notable for being non-classical bioisosteres of carboxylic acids, offering similar acidities but with enhanced lipophilicity and metabolic stability. This makes them crucial in the pharmacokinetics, pharmacodynamics, and metabolism improvement of associated drugs (Roh, Vávrová, & Hrabálek, 2012).

Corrosion Inhibition

Tetrazole derivatives are investigated for their efficacy as corrosion inhibitors for metals in aggressive environments, such as chloride solutions. Studies demonstrate that compounds like this compound can significantly reduce the corrosion rate of metals, including copper, in these conditions. Their protective action increases with the pH, highlighting their potential in industrial applications to safeguard metals from corrosion (Zucchi, Trabanelli, & Fonsati, 1996).

Molecular Docking Studies

The crystal structure and docking studies of tetrazole derivatives have provided insights into their potential as cyclooxygenase-2 (COX-2) inhibitors. Such studies are crucial for understanding the orientation and interaction of molecules within the active site of enzymes, aiding in the development of new pharmaceuticals with targeted action mechanisms (Al-Hourani et al., 2015).

Proton Exchange Membrane Applications

This compound and its derivatives are explored for their use in proton exchange membranes (PEMs), which are critical components in fuel cells. Their nitrogen-containing heterocyclic structure contributes to proton conductivity, essential for the efficient operation of fuel cells. This showcases the versatility of tetrazole derivatives in energy applications, offering a pathway towards more sustainable energy technologies (Wang et al., 2012).

Green Synthesis and Antibacterial Activity

The development of green synthesis methods for this compound derivatives highlights the importance of environmentally friendly chemical processes. Moreover, the exploration of their antibacterial activity presents a promising avenue for the development of new antimicrobial agents. This underlines the potential of tetrazole derivatives in contributing to the field of medicinal chemistry and pharmaceutical development, addressing the growing concern over antibiotic resistance (Nasrollahzadeh, Issaabadi, & Sajadi, 2018).

作用機序

Target of Action

Similar compounds such as permethrin, a pyrethroid, are known to act on the nerve cell membrane, specifically the sodium channel protein type 1 subunit alpha . This interaction disrupts the sodium channel current, which regulates the polarization of the membrane .

Mode of Action

For instance, permethrin acts on the nerve cell membrane to disrupt the sodium channel current, which regulates the polarization of the membrane . This disruption leads to delayed repolarization and paralysis of the pests .

Biochemical Pathways

Similar compounds like λ-cyhalothrin, a synthetic pyrethroid insecticide, are degraded by bacteria through hydrolysis, yielding acid and alcohol moieties . This suggests that 5-(3-Phenoxyphenyl)-1H-tetrazole might also be metabolized through similar pathways.

Pharmacokinetics

A compound with a similar structure, (3-phenoxyphenyl)methanamine, has been reported to have high gastrointestinal absorption and is a blood-brain barrier permeant . It is also reported to be an inhibitor of CYP1A2 and CYP2C19 enzymes . These properties may influence the bioavailability of this compound.

Result of Action

Related compounds like permethrin have been reported to cause delayed repolarization and paralysis in pests .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, cypermethrin, a synthetic pyrethroid pesticide, is known to degrade easily on soil and plants but can remain effective for weeks when applied to indoor inert surfaces . Exposure to sunlight, water, and oxygen can accelerate its decomposition . Similar environmental factors might also influence the action, efficacy, and stability of this compound.

特性

IUPAC Name |

5-(3-phenoxyphenyl)-2H-tetrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N4O/c1-2-6-11(7-3-1)18-12-8-4-5-10(9-12)13-14-16-17-15-13/h1-9H,(H,14,15,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYNITQBHBADQAR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CC=CC(=C2)C3=NNN=N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00426625 | |

| Record name | 5-(3-PHENOXYPHENYL)-1H-TETRAZOLE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00426625 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

374538-02-0 | |

| Record name | 5-(3-Phenoxyphenyl)-2H-tetrazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=374538-02-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(3-PHENOXYPHENYL)-1H-TETRAZOLE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00426625 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[4-[(6-Bromohexyl)oxy]butyl]benzene](/img/structure/B1588584.png)

![(E)-N-[[(Z)-butan-2-ylideneamino]oxy-ethenyl-methylsilyl]oxybutan-2-imine](/img/structure/B1588588.png)

![Tris[bis(trimethylsilyl)amino] yttrium](/img/structure/B1588599.png)

![[1,3]Dithiolo[4,5-d][1,3]dithiole-5-thione](/img/structure/B1588600.png)